5-(Thiophene-2-sulfonamido)pentanoic acid

Lipophilicity Drug Discovery Physicochemical Property

SAR studies on sst2 receptor often lack consistent benchmarks for evaluating structural modifications. 5-(Thiophene-2-sulfonamido)pentanoic acid (CAS 453582-84-8) resolves this with a validated mid-range binding affinity (Kd=8128 nM), enabling reliable assay calibration and analog comparison. • Validated sst2 binding (Kd=8128 nM) provides a reproducible SAR reference point • 7 rotatable bonds & XLogP3=1.1 support conformational flexibility and membrane permeability profiling • Thiophene-2-sulfonamide core with hydrogen-bonding capacity for fragment-based drug design and CA inhibitor development. Supplied at 95% purity; available for immediate global dispatch.

Molecular Formula C9H13NO4S2
Molecular Weight 263.3 g/mol
CAS No. 453582-84-8
Cat. No. B1445032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophene-2-sulfonamido)pentanoic acid
CAS453582-84-8
Molecular FormulaC9H13NO4S2
Molecular Weight263.3 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)S(=O)(=O)NCCCCC(=O)O
InChIInChI=1S/C9H13NO4S2/c11-8(12)4-1-2-6-10-16(13,14)9-5-3-7-15-9/h3,5,7,10H,1-2,4,6H2,(H,11,12)
InChIKeyIMGSGFZKBRSGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophene-2-sulfonamido)pentanoic acid (CAS 453582-84-8): A Versatile Sulfonamide Building Block with Defined Physicochemical and Binding Profiles for Targeted Research Applications


5-(Thiophene-2-sulfonamido)pentanoic acid (CAS 453582-84-8) is a sulfonamide derivative containing a thiophene ring linked to a pentanoic acid chain via a sulfonamide bridge [1]. It is classified as a versatile small molecule scaffold, commonly employed as a research chemical building block in medicinal chemistry and chemical biology . Its core structure combines the hydrogen-bonding capacity of a sulfonamide with the π-character of a thiophene and the flexibility of an alkyl carboxylic acid tail [1].

Why 5-(Thiophene-2-sulfonamido)pentanoic acid Cannot Be Assumed Interchangeable with Other Sulfonamide or Pentanoic Acid Analogs


Direct substitution of 5-(thiophene-2-sulfonamido)pentanoic acid with generic sulfonamides or other pentanoic acid derivatives is scientifically unsupported due to significant differences in molecular recognition and physicochemical behavior. The compound's specific combination of a thiophene-2-sulfonamide head and a pentanoic acid tail confers distinct properties: its computed lipophilicity (XLogP3 = 1.1) is substantially higher than that of simpler arylsulfonamides like benzenesulfonamide (XLogP3 = 0.3) [1], directly impacting membrane permeability and nonspecific binding. Furthermore, its measured binding affinity for the rat sst2 receptor (Kd = 8128 nM) demonstrates a defined, mid-range interaction profile that is not predictive of other sulfonamide-containing compounds [2]. Such differences preclude the assumption of functional or pharmacological equivalence.

5-(Thiophene-2-sulfonamido)pentanoic acid: A Quantitative Comparative Guide to Differentiating Features vs. Structural Analogs


Differentiated Lipophilicity: Higher XLogP3 Compared to Benzenesulfonamide Suggests Enhanced Membrane Permeability

5-(Thiophene-2-sulfonamido)pentanoic acid exhibits a calculated lipophilicity (XLogP3 = 1.1) that is over three times greater than that of the simpler arylsulfonamide benzenesulfonamide (XLogP3 = 0.3) [1][2]. This difference arises from the combined contributions of the thiophene ring and the pentanoic acid chain, replacing the single benzene ring. Higher lipophilicity is generally associated with improved passive membrane permeability, a critical parameter in cellular assay design.

Lipophilicity Drug Discovery Physicochemical Property

Quantified sst2 Receptor Binding Affinity: Mid-Range Potency Defines a Specific Interaction Profile

In a standardized binding assay, 5-(thiophene-2-sulfonamido)pentanoic acid (ChEMBL:CHEMBL540705) displayed a dissociation constant (Kd) of 8128.31 nM for the rat sst2 receptor [1]. This places its affinity in the mid-range of a set of 15 sulfonamide-containing compounds tested in the same assay, which exhibited Kd values ranging from 912.01 nM to 19498.45 nM [2]. Its affinity is approximately 8.9-fold weaker than the most potent analog in this set (Kd = 912 nM) but 2.4-fold stronger than the least potent (Kd = 19498 nM), providing a defined reference point for structure-activity relationship (SAR) studies.

Somatostatin Receptor Binding Affinity sst2

Increased Molecular Flexibility: Higher Rotatable Bond Count Compared to Rigid Arylsulfonamides

The structure of 5-(thiophene-2-sulfonamido)pentanoic acid contains 7 rotatable bonds, a significant increase from the single rotatable bond found in benzenesulfonamide [1][2]. The extended alkyl chain linking the sulfonamide to the carboxylic acid provides enhanced conformational flexibility, which can be a critical differentiator when designing ligands to explore binding pockets with specific spatial or entropic requirements.

Conformational Flexibility Molecular Design Scaffold Optimization

Enhanced Topological Polar Surface Area (TPSA): A Determinant for Solubility and Membrane Interaction

5-(Thiophene-2-sulfonamido)pentanoic acid possesses a topological polar surface area (TPSA) of 120 Ų, which is substantially larger than that of the simpler benzenesulfonamide scaffold (estimated TPSA ~ 60-70 Ų) [1][2]. This increase is attributed to the additional polar atoms in the sulfonamide and carboxylic acid groups. A higher TPSA is a key factor influencing aqueous solubility and the compound's ability to engage in polar interactions with biological targets, differentiating it from less polar sulfonamide analogs.

Polar Surface Area Drug-like Properties Solubility

5-(Thiophene-2-sulfonamido)pentanoic acid: Evidence-Based Application Scenarios for Targeted Research and Procurement


Control Compound for sst2 Receptor Structure-Activity Relationship (SAR) Studies

5-(Thiophene-2-sulfonamido)pentanoic acid serves as a valuable control or reference compound in SAR studies focused on the sst2 receptor. Its defined, mid-range binding affinity (Kd = 8128 nM) [1] provides a consistent benchmark for evaluating the impact of structural modifications on ligand potency. It can be used to calibrate assays, validate new synthetic analogs, or as a starting point for fragment-based drug design campaigns targeting this receptor [1].

A Flexible Sulfonamide Scaffold for Exploring Conformational Space in Binding Pockets

With 7 rotatable bonds, this compound offers significantly greater conformational flexibility than many rigid sulfonamide scaffolds [2]. This makes it an ideal candidate for exploratory medicinal chemistry programs seeking to probe binding pockets that require ligand adaptability or to optimize entropic contributions to binding. It can be used as a core scaffold for generating diverse libraries with varied side chains [2].

A Lipophilic Sulfonamide Probe for Cellular Permeability Assays

The elevated lipophilicity (XLogP3 = 1.1) of 5-(thiophene-2-sulfonamido)pentanoic acid, compared to simpler arylsulfonamides like benzenesulfonamide (XLogP3 = 0.3) [3], makes it a useful tool for investigating the relationship between sulfonamide structure and passive membrane permeability. It can serve as a positive control or a starting point for designing more cell-permeable sulfonamide-based inhibitors or probes [3].

Carbonic Anhydrase Inhibitor Probe (Class-Level Inference)

As a member of the thiophene-2-sulfonamide class, this compound is structurally related to known inhibitors of carbonic anhydrase (CA) isoforms, including the tumor-associated isoforms hCA IX and XII [4]. While direct inhibitory data for this specific compound is not available, its core sulfonamide moiety suggests potential for CA inhibition. It may be investigated as a scaffold for developing novel, isoform-selective CA inhibitors [4].

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